molecular formula C19H23N3O2 B2989389 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 1235344-71-4

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2989389
CAS No.: 1235344-71-4
M. Wt: 325.412
InChI Key: RTLSDPYQPBVKGV-UHFFFAOYSA-N
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Description

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-19(24)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLSDPYQPBVKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a pyridazinone core, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes involved in neurotransmitter metabolism and inflammation. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO) , particularly MAO-B , which is implicated in neurodegenerative diseases.

Inhibition of Monoamine Oxidase (MAO)

In a study evaluating various pyridazinone derivatives, the compound demonstrated significant MAO-B inhibitory activity with an IC50 value of approximately 6.71 µM , indicating its potential use in treating conditions like Parkinson's disease where MAO-B plays a critical role in dopamine degradation .

Biological Activity and Therapeutic Applications

The compound's biological activity extends to several therapeutic areas:

  • Antiproliferative Activity :
    • The compound has been tested against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian cancers (COV318 and OVCAR-3). It exhibited IC50 values ranging from 19.9 to 75.3 µM , suggesting a moderate antiproliferative effect compared to non-cancerous cells .
  • Neuroprotective Effects :
    • By inhibiting MAO-B, the compound may help in neuroprotection, reducing oxidative stress and preserving neuronal integrity in models of neurodegeneration.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may also exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of benzylpiperidine derivatives found that modifications to the structure significantly enhanced activity against cancer cell lines. The lead compound displayed promising results, prompting further optimization for improved efficacy .

Case Study 2: Neuroprotection

In animal models simulating Parkinson's disease, compounds similar to this compound showed reduced neurodegeneration markers when administered prior to neurotoxin exposure. This suggests potential for development into therapeutic agents aimed at neuroprotection .

Comparative Data Table

Biological ActivityIC50 Value (µM)Target Enzyme/Cell Type
MAO-B Inhibition6.71Monoamine Oxidase B
Antiproliferative (Breast)19.9 - 75.3MDA-MB-231 & MCF-7
Antiproliferative (Ovarian)19.9 - 75.3COV318 & OVCAR-3

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